Rilpivirine Amide-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rilpivirine Amide-2 is a derivative of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound retains the core structure of rilpivirine but includes modifications that may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rilpivirine involves several key steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving acrylonitrile and 4-amino-3,5-dimethylphenyl.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with benzonitrile.
Final Synthesis of Rilpivirine: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of rilpivirine typically involves optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, significantly reducing reaction time and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
Rilpivirine Amide-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Rilpivirine Amide-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying NNRTIs and their interactions with reverse transcriptase.
Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: Explored for its potential use in combination therapies for HIV-1 treatment, particularly in cases where resistance to other NNRTIs has developed.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Rilpivirine Amide-2 exerts its effects by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The compound’s internal conformational flexibility and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance compared to other NNRTIs .
Comparison with Similar Compounds
Similar Compounds
Etravirine: Another NNRTI used in the treatment of HIV-1.
Efavirenz: An older NNRTI with a different side-effect profile and potency.
Nevirapine: An NNRTI with a different mechanism of action and resistance profile.
Uniqueness
Rilpivirine Amide-2 is unique due to its high genetic barrier to resistance, requiring multiple mutations to confer significant resistance. It also has a longer half-life and a more favorable side-effect profile compared to older NNRTIs .
Properties
CAS No. |
1446439-51-5 |
---|---|
Molecular Formula |
C22H20N6O |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H20N6O/c1-14-12-16(4-3-10-23)13-15(2)20(14)27-19-9-11-25-22(28-19)26-18-7-5-17(6-8-18)21(24)29/h3-9,11-13H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b4-3+ |
InChI Key |
GIHDBDOYQLEFSB-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.